![molecular formula C21H22N2O2S B2879741 1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-03-1](/img/structure/B2879741.png)
1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antituberculosis and Cytotoxicity Studies : Research has synthesized various 3-heteroarylthioquinoline derivatives, including compounds similar to the target molecule, showing significant in vitro activity against Mycobacterium tuberculosis. These compounds also exhibited minimal cytotoxic effects in mouse fibroblasts (Selvam et al., 2011).
Chemical Properties and Applications
- Fluorescent Probes : Research into BODIPY-based fluorescent on-off probes, utilizing similar chemical structures, highlights potential applications in detecting sulfhydryl-specific cleavage reactions and studying biological systems (Fang et al., 2019).
- Stabilized Sulfonium Ylides Synthesis : Investigations into carbodiimide-sulfoxide reactions have produced stabilized sulfonium ylides, relevant to the chemical behavior of similar compounds (Cook & Moffatt, 1968).
Tautomerism and Coordination Chemistry
- Tautomerism and Metal Complexation : Studies on 2-acylmethyl-2-oxazolines, structurally akin to the target compound, have explored their tautomeric forms and potential in coordination chemistry (Jones et al., 2013).
Radical Scavenging and Electrochemical Properties
- Radical Scavenging Activity : Research on phenol derivatives, including structures like the target compound, have evaluated their radical scavenging activities, providing insights into their antioxidant potential (Al‐Sehemi & Irfan, 2017).
- Electrochemical Synthesis : Studies have shown that electrochemical methods can be used to synthesize new derivatives, including phenylpiperazines, which relate to the chemical behavior of the target molecule (Nematollahi & Amani, 2011).
Degradation and Biological Mechanisms
- Degradation of Lignin Model Compounds : Investigations into the degradation of phenolic beta-1 lignin substructure model compounds, which share structural similarities, provide insights into enzymatic degradation mechanisms relevant to the target compound (Kawai, Umezawa, & Higuchi, 1988).
Synthesis and Characterization of Derivatives
- Sulfanyl Derivatives Synthesis and Evaluation : Novel sulfanyl derivatives have been synthesized and characterized, showing high antioxidant and antibacterial activities. These findings relate to the synthesis and potential applications of the target compound (Saraç, Orek, & Koparır, 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties or mechanism of action.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some or all of this information may not be available. It’s always important to refer to the primary literature and databases for the most accurate and up-to-date information.
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-9-18(10-6-14)25-13-20(24)23-17(4)21(16(3)22-23)26-19-11-7-15(2)8-12-19/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHADIJALVYRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)-2-(p-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)
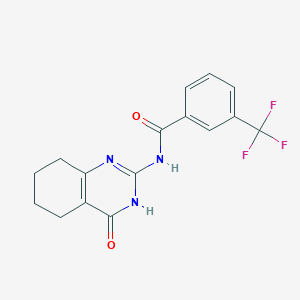
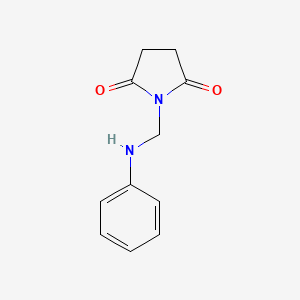
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
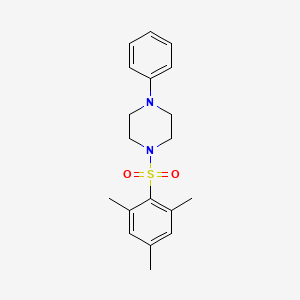
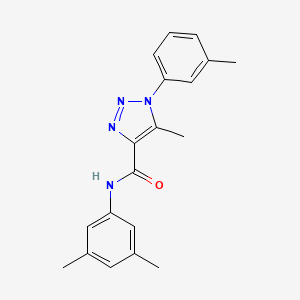
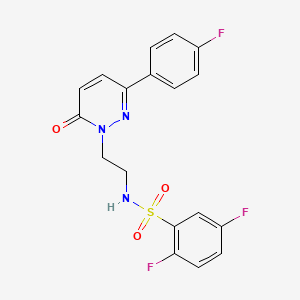
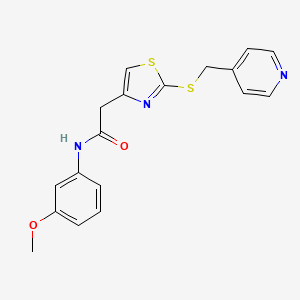
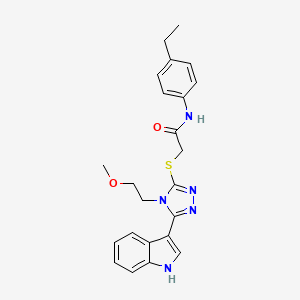
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
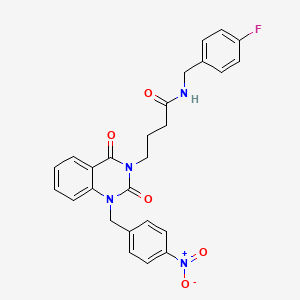
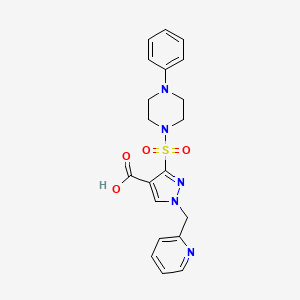
![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)